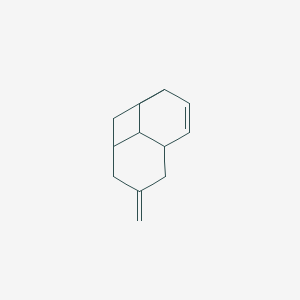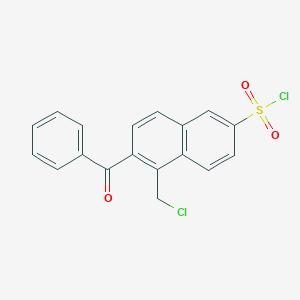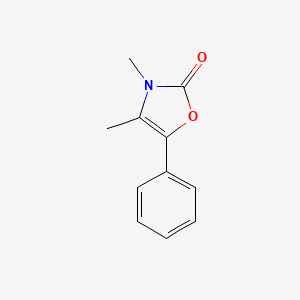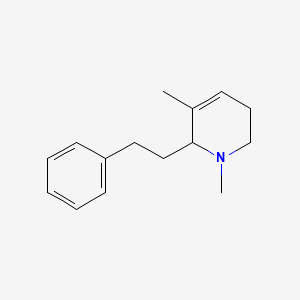
1-Ethyl-1,2,3,4,4a,9a-hexahydroanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-1,2,3,4,4a,9a-hexahydroanthracene-9,10-dione is an organic compound with the molecular formula C16H20O2 This compound is a derivative of anthracene, characterized by the presence of an ethyl group and a hexahydroanthracene core structure
Vorbereitungsmethoden
The synthesis of 1-Ethyl-1,2,3,4,4a,9a-hexahydroanthracene-9,10-dione typically involves the catalytic hydrogenation of 1,4,4a,9a-tetrahydroanthraquinone. This process is carried out under specific conditions, including the use of a suitable catalyst such as nickel and a solvent like toluene . The reaction conditions are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing efficiency and minimizing costs while ensuring the quality of the final product.
Analyse Chemischer Reaktionen
1-Ethyl-1,2,3,4,4a,9a-hexahydroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form more saturated derivatives, often using hydrogenation techniques.
Substitution: The ethyl group and other positions on the anthracene core can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-1,2,3,4,4a,9a-hexahydroanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-Ethyl-1,2,3,4,4a,9a-hexahydroanthracene-9,10-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may interact with cellular enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the derivative being studied.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-1,2,3,4,4a,9a-hexahydroanthracene-9,10-dione can be compared with other similar compounds, such as:
1,2,3,4,4a,9a-hexahydroanthracene-9,10-dione: Lacks the ethyl group, which may affect its chemical reactivity and biological activity.
1,2,3,4,5,6,7,8-octahydroanthracene: A more saturated derivative with different chemical properties.
Anthracene: The parent compound with a fully aromatic structure, differing significantly in reactivity and applications.
Eigenschaften
CAS-Nummer |
52651-53-3 |
|---|---|
Molekularformel |
C16H18O2 |
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
1-ethyl-1,2,3,4,4a,9a-hexahydroanthracene-9,10-dione |
InChI |
InChI=1S/C16H18O2/c1-2-10-6-5-9-13-14(10)16(18)12-8-4-3-7-11(12)15(13)17/h3-4,7-8,10,13-14H,2,5-6,9H2,1H3 |
InChI-Schlüssel |
SBTNUFDAMOSGBL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCCC2C1C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl-](/img/structure/B14639815.png)
![Trimethyl{[1-(4-methylphenyl)ethenyl]oxy}silane](/img/structure/B14639816.png)


![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-OL](/img/structure/B14639835.png)
![({[2-(2,3-Dimethylazepan-1-yl)-5-oxopent-1-en-3-yl]oxy}sulfinyl)oxidanide](/img/structure/B14639837.png)








